5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole
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Overview
Description
5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole is a complex organic compound characterized by the presence of a benzothiophene ring, a thiadiazole ring, and various sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of sulfur atoms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-methyl-3-furyl)-1,3,4-oxadiazole
- 5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8N2O2S4 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H8N2O2S4/c1-16-10-12-11(18-13-10)17-8-6-19(14,15)9-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
KRDIUABWZZNRRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)SC2=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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